1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Overview
Description
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Safety and Hazards
The safety and hazards associated with thiadiazole derivatives can vary widely depending on the specific substituents present on the thiadiazole ring . The specific safety and hazards of “N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” are not provided in the retrieved papers.
Preparation Methods
The synthesis of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The starting material, 2,4-dichlorobenzoic acid, is esterified with methanol to form the corresponding methyl ester.
Hydrazination: The methyl ester is then reacted with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl compounds to form the 1,3,4-thiadiazole ring.
Substitution: The thiadiazole intermediate is then reacted with 4-fluoroaniline to introduce the fluorophenyl group, resulting in the formation of the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic ring.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea: This compound has a similar structure but with a different position of the fluorophenyl group.
1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea: This compound has a different position of the dichlorophenyl group.
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN4OS/c16-8-1-6-11(12(17)7-8)13-21-22-15(24-13)20-14(23)19-10-4-2-9(18)3-5-10/h1-7H,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJFSSJFIASOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.